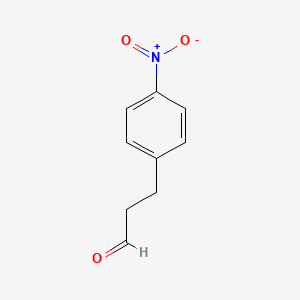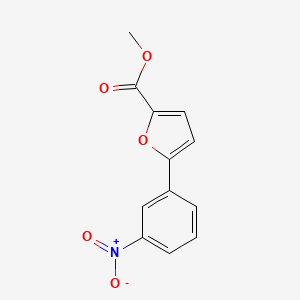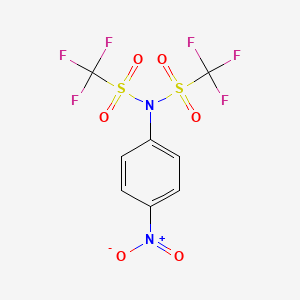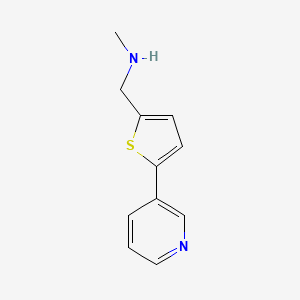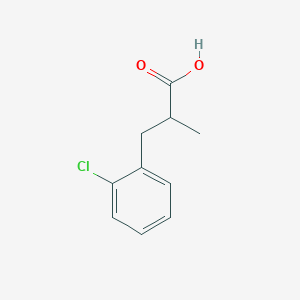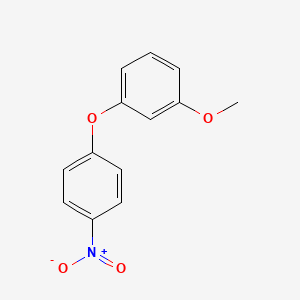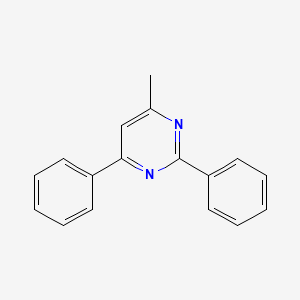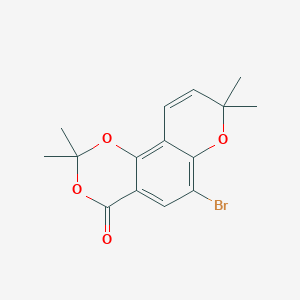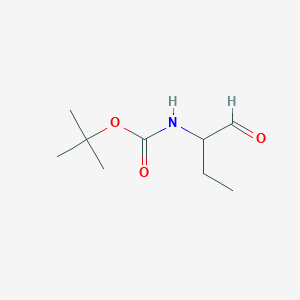
2-Bromo-3-chloro-4-methylaniline
Vue d'ensemble
Description
2-Bromo-3-chloro-4-methylaniline is a chemical compound that is used in scientific research . It has diverse applications in various fields due to its unique properties.
Synthesis Analysis
The synthesis of 2-Bromo-3-chloro-4-methylaniline can be achieved through several methods. One method involves the nitration of toluene to give a mixture of nitrotoluenes, favoring the ortho isomer. This mixture is separated by distillation. 2-Nitrotoluene is then hydrogenated to give o-toluidine . The conversion of o-toluidine to the diazonium salt gives access to the 2-bromo, 2-cyano-, and 2-chlorotoluene derivatives .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-chloro-4-methylaniline is represented by the linear formula BrC6H3(CH3)NH2 . Its empirical formula is C7H8BrN .Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-3-chloro-4-methylaniline are diverse. For instance, it participates in palladium-catalyzed selective amination of 3-bromoquinoline to yield 3-(2-bromo-4-methylphenylamino)quinoline .Physical And Chemical Properties Analysis
2-Bromo-3-chloro-4-methylaniline is a solid at room temperature . It has a molecular weight of 220.49 g/mol . Its physicochemical properties include a high GI absorption, BBB permeant, and it is an inhibitor of CYP1A2 and CYP2C9 .Applications De Recherche Scientifique
Synthesis and Characterization
Halogenated anilines, including bromo-, chloro-, and methyl-substituted compounds, serve as key intermediates in organic synthesis. They are used to synthesize various chemical compounds, including dyes, pharmaceuticals, and advanced materials. For instance, the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene involves reduction and diazotization reactions, demonstrating the utility of bromo- and chloro-substituted compounds in chemical synthesis (Xue Xu, 2006). Similarly, palladium(0) catalyzed synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives showcases the application in synthesizing non-linear optical materials with potential electronic and photonic properties (Komal Rizwan et al., 2021).
Environmental Implications
Research on halogenated compounds also touches on environmental science, particularly in the study of methyl halide production by plants. Methyl halides contribute to atmospheric processes, including ozone depletion. Studies have shown that certain plants can produce and emit methyl halides, with implications for understanding natural sources of these compounds (R. Rhew et al., 2003).
Material Science and Engineering
In material science, halogenated anilines are used to synthesize compounds with specific physical properties. The study on the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole in a modular microreaction system demonstrates the importance of halogenated compounds in manufacturing thermal papers and dyes, highlighting their role in industrial applications (Pei Xie et al., 2020).
Vibrational Spectroscopy and Molecular Structure
The use of Fourier Transform Infrared (FT-IR) and FT-Raman spectral analysis along with ab initio calculations on chloro- and methylaniline derivatives aids in understanding the vibrational modes and molecular structures of these compounds. Such studies are foundational in material science, helping to elucidate the properties and behaviors of materials at the molecular level (V. Arjunan & S. Mohan, 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
2-Bromo-3-chloro-4-methylaniline is a chemical compound that primarily targets the aminergic system in the body. It interacts with amine receptors , which play a crucial role in neurotransmission .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . This involves the replacement of a leaving group (in this case, the bromine or chlorine atom) by a nucleophile (the amine group). The result is a change in the structure of the target molecule, which can alter its function .
Biochemical Pathways
The primary biochemical pathway affected by 2-Bromo-3-chloro-4-methylaniline is the aminergic pathway . This pathway is responsible for the synthesis, storage, release, and reuptake of amines, which are a type of neurotransmitter. Changes in this pathway can have downstream effects on neuronal communication and various physiological processes .
Pharmacokinetics
Like many other aniline derivatives, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 2-Bromo-3-chloro-4-methylaniline’s action are largely dependent on the specific amine receptors it targets. Generally, it can alter neurotransmission, leading to changes in mood, cognition, and other neurological functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3-chloro-4-methylaniline. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with targets. Additionally, the presence of other substances (e.g., drugs, food components) can influence its absorption and metabolism .
Propriétés
IUPAC Name |
2-bromo-3-chloro-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-3-5(10)6(8)7(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFZIRAVKGZGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472190 | |
| Record name | 2-bromo-3-chloro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-4-methylaniline | |
CAS RN |
289687-20-3 | |
| Record name | 2-bromo-3-chloro-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




